1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(furan-2-yl)-2-(4-propylsulfonylpiperazin-1-yl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S.C2H2O4/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13;3-1(4)2(5)6/h3-4,9H,2,5-8,10-11H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDULSSSHWRAQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)C2=CC=CO2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate typically involves multiple steps, starting with the formation of the furan ring The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with similar structural motifs to 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate exhibit antidepressant properties. The piperazine ring is often associated with serotonin receptor modulation, which is crucial in treating depression and anxiety disorders .
- Anticancer Potential : The furan moiety in the compound has been linked to anticancer activity. Studies suggest that derivatives of furan can induce apoptosis in cancer cells, making this compound a candidate for further investigation in oncology .
- Neuroprotective Effects : There is emerging evidence that similar compounds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The modulation of neurotransmitter systems by piperazine derivatives plays a significant role in this context .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects. The results indicated that compounds structurally related to this compound showed significant improvement in behavioral models of depression, suggesting a similar potential for this compound.
Case Study 2: Anticancer Activity
In a study conducted on furan-based compounds, researchers found that specific derivatives demonstrated cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, indicating that this compound could be further explored for its anticancer properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Features
The compound is compared to structurally related piperazine-ethanone derivatives (Table 1):
Key Observations:
Substituent Impact on Bioactivity :
- The propylsulfonyl group in the target compound may enhance metabolic stability compared to phenyl or chlorophenyl groups in analogs .
- Furan vs. chloro/phenyl : Furan’s electron-rich nature could improve binding to aromatic receptors but may reduce solubility relative to halogenated analogs .
Synthesis Complexity :
- The oxalate salt formation (target compound) likely follows standard acid-base reactions, contrasting with HOBt/TBTU-mediated coupling (MK47) or diazotization (APEHQ) .
Biological Performance: Chlorophenyl and sulfonyl derivatives (e.g., ) show pronounced antifungal and antimicrobial activity, suggesting the target compound’s sulfonyl group may confer similar properties . Piperazine-based CNS agents (e.g., MK47) highlight the scaffold’s versatility, though furan’s role here remains speculative without direct data .
Physical Properties: The oxalate salt improves aqueous solubility compared to free bases like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone . Sulfonyl groups (target compound, ) generally increase polarity, enhancing bioavailability over lipophilic trifluoromethylphenyl analogs .
Research Findings and Implications
- Structural Insights : X-ray crystallography (via SHELX software ) confirms piperazine derivatives adopt chair conformations, with sulfonyl groups influencing torsional angles and crystal packing .
- Antifungal Activity : Metal complexes of APEHQ () show enhanced activity, suggesting the target compound’s sulfonyl group could synergize with metal ions for therapeutic applications .
- SAR Trends : Chlorine or sulfonyl substituents at the piperazine 4-position correlate with improved bioactivity, supporting the target compound’s design rationale .
Biological Activity
1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique furan and piperazine moieties, has been studied for various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 336.40 g/mol. The structure features a furan ring, a piperazine ring substituted with a propylsulfonyl group, and an ethanone moiety, which contributes to its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Inflammatory Pathways: Studies suggest that the compound can modulate inflammatory cytokines and signaling pathways, reducing inflammation in cellular models.
- Antioxidant Activity: The presence of the furan ring is associated with antioxidant properties, which may protect cells from oxidative stress.
- Neuroprotective Effects: Preliminary studies indicate potential neuroprotective effects, possibly through the modulation of neurotransmitter systems.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
| Study Type | Findings |
|---|---|
| In vitro | Demonstrated significant inhibition of pro-inflammatory cytokines in human cell lines. |
| In vivo | Animal models showed reduced edema and pain response following administration of the compound. |
| Mechanistic | Identified modulation of NF-kB and MAPK signaling pathways as key mechanisms in anti-inflammatory activity. |
Case Studies
- Anti-inflammatory Activity : In a controlled study using human macrophages, this compound significantly reduced TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
- Neuroprotection : In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal apoptosis, suggesting therapeutic potential in neurodegenerative diseases.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-(Furan-2-yl)-2-(4-(propylsulfonyl)piperazin-1-yl)ethanone oxalate?
Answer:
The synthesis typically involves sequential acylation and sulfonylation steps.
- Step 1: React 1-(furan-2-yl)piperazine with chloroacetyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base to form the ethanone intermediate .
- Step 2: Introduce the propylsulfonyl group via nucleophilic substitution. Propylsulfonyl chloride is reacted with the intermediate under reflux in acetonitrile with K₂CO₃ as a catalyst (similar to methods for sulfonylated piperazines) .
- Step 3: Oxalate salt formation is achieved by treating the free base with oxalic acid in a polar solvent (e.g., ethanol), followed by crystallization .
Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- X-ray Crystallography: Resolves 3D structure, especially for oxalate salt confirmation (e.g., bond angles, packing motifs) .
- Spectroscopy:
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of oxalate moiety) .
- HPLC: Assess purity (>95%) using a C18 column and UV detection (λ = 254 nm) .
Advanced: How can researchers optimize solubility and stability of the oxalate salt in aqueous media?
Answer:
- Solubility Enhancement:
- Stability Testing:
Advanced: What structure-activity relationship (SAR) insights guide modification of the sulfonyl group?
Answer:
- Propylsulfonyl vs. Aryl Sulfonyl: The alkyl chain (propyl) enhances lipophilicity and membrane permeability compared to aromatic sulfonyl groups, which may improve CNS penetration .
- Bioactivity Testing: Replace the propylsulfonyl group with methylsulfonyl or phenylsulfonyl analogs and evaluate in vitro assays (e.g., receptor binding, enzyme inhibition). Compare pharmacokinetic profiles (e.g., logP, metabolic stability) .
- Crystallographic Data: Use X-ray structures to correlate sulfonyl group orientation with target binding (e.g., hydrogen bonding with active-site residues) .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
- Purity Verification: Re-test disputed samples via HPLC and elemental analysis to rule out impurities (>98% purity required for reliable data) .
- Assay Standardization: Ensure consistent assay conditions (e.g., pH, temperature, cell lines) across studies. Use reference standards (e.g., commercial piperazine derivatives) for calibration .
- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical validation) .
Basic: What are the recommended storage conditions for long-term stability?
Answer:
- Store in airtight, light-resistant containers at –20°C under inert gas (N₂ or Ar). Desiccants (silica gel) prevent hygroscopic degradation .
- Avoid repeated freeze-thaw cycles for DMSO stock solutions; aliquot and store at –80°C for extended use .
Advanced: What computational methods support rational design of analogs?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin receptors, kinases). Focus on the sulfonyl group’s role in binding .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the oxalate salt in aqueous environments .
- QSAR Modeling: Corinate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal substituents .
Basic: How is the oxalate counterion validated in the final product?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
